![molecular formula C17H19F3N4O2 B2874910 N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 956744-38-0](/img/structure/B2874910.png)
N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains several functional groups including a benzylamino group, a trifluoromethyl group, and a carboxamide group attached to a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrazole ring, a benzylamino group, a trifluoromethyl group, and a carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzylamino group could participate in reactions involving the nitrogen atom, the trifluoromethyl group could undergo reactions involving the carbon-fluorine bonds, and the carboxamide group could participate in reactions involving the carbonyl group or the nitrogen atom .科学的研究の応用
Synthesis and Chemical Reactions
A study by İ. Yıldırım, F. Kandemirli, and E. Demir (2005) highlights the functionalization reactions of related pyrazole compounds. They focused on converting 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and exploring the reaction mechanisms theoretically, which provides insight into the chemical behavior and potential applications of similar compounds in synthesis and chemical studies (Yıldırım, Kandemirli, & Demir, 2005).
Antitumor Agents
Research by Masao Yoshida et al. (2005) on benzothiazole derivatives, including compounds structurally related to N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, demonstrated potent antitumor activity. This suggests the potential for compounds with the specified structure to be explored for their antitumor properties (Yoshida et al., 2005).
Antibacterial Agents
A study by M. Palkar et al. (2017) designed and synthesized novel analogs showing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating that compounds with similar structures to the specified chemical could have significant applications in developing new antibacterial agents (Palkar et al., 2017).
Herbicidal Activity
The work by R. Ohno et al. (2004) on pyrazole-4-carboxamide derivatives uncovered that certain modifications, particularly with a trifluoromethyl group, could enhance the compounds' herbicidal activity against various weeds. This suggests the agricultural applications of such compounds in controlling weed populations (Ohno et al., 2004).
Nematocidal Evaluation
A study focused on the synthesis and in vivo evaluation of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives for nematocidal activity. Wen Zhao et al. (2017) found that while these compounds had weak fungicidal activity, some exhibited significant nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode. This opens avenues for research into pest control in agriculture (Zhao et al., 2017).
将来の方向性
特性
IUPAC Name |
N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-24-11-13(15(23-24)17(18,19)20)16(26)21-9-5-8-14(25)22-10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3,(H,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDVLWVPIWYDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NCCCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

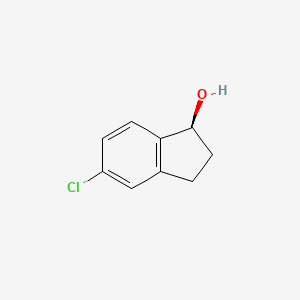
![(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B2874828.png)


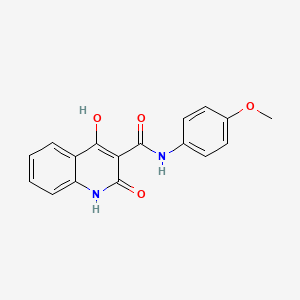
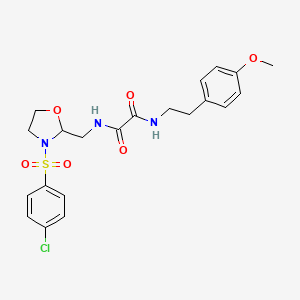
![(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2874839.png)

![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)
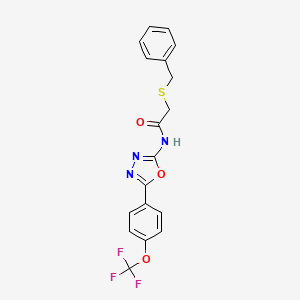
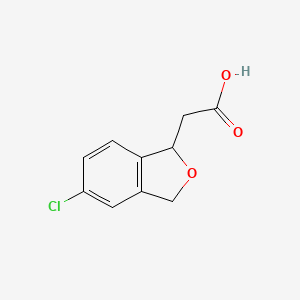
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2874847.png)
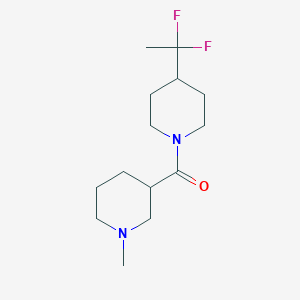
![2-cyclopentyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874850.png)